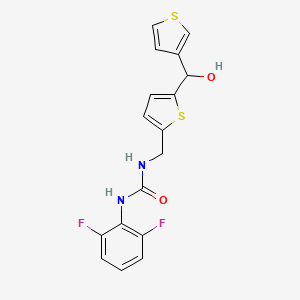

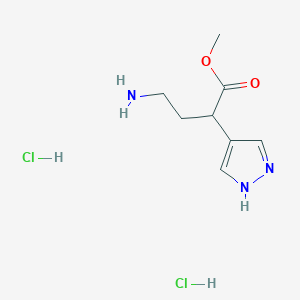

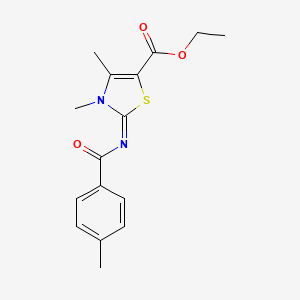

1-(2,6-二氟苯基)-3-((5-(羟基(噻吩-3-基)甲基)噻吩-2-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea is a urea derivative that is likely to possess biological activity given the presence of the urea moiety which is a common feature in many pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological evaluation of related urea derivatives, which can be informative for understanding the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of another amine. In the context of the provided papers, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length and test compounds with greater conformational flexibility . This suggests that the synthesis of the compound would also involve careful consideration of the spacer length and the flexibility of the molecule, which could affect its interaction with biological targets.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of the ar(o)yl(thio)-urea unit and the basic nitrogen in the compounds discussed in the first paper indicates that these functional groups are important for the activity of the molecules . The difluorophenyl group in the compound of interest could influence its electronic properties and, consequently, its biological activity.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including interactions with enzymes. The first paper discusses the antiacetylcholinesterase activity of urea derivatives, which is a result of their interaction with the enzyme's hydrophobic binding sites . This implies that the compound may also interact with enzymes and could potentially inhibit their activity, depending on its structure-activity relationship.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like the difluorophenyl group and the thiophenyl group could affect these properties. While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do highlight the importance of substituents in determining the properties of urea derivatives .

科学研究应用

合成和结构-活性关系

- 合成和结构-活性关系:化合物1-(2,6-二氟苯基)-3-((5-(羟基(噻吩-3-基)甲基)噻吩-2-基)甲基)脲及其衍生物已在各种研究中探讨其合成和结构-活性关系。研究重点在于通过结构修饰优化体外效力,并了解这些化合物在不同测定中的功能活性,例如它们在细胞测定中作为拮抗剂的作用(Fotsch et al., 2001)。

化学反应和合成技术

- 环缩合反应:该化合物已参与环缩合反应,有助于合成新系列化合物。研究已经证明了不同的合成技术如何应用于探索这些衍生物的化学性质和潜在应用(Bonacorso et al., 2003)。

药理学研究

- 药理学研究:在药理学领域,已对该化合物的衍生物进行了研究,特别是在抗乙酰胆碱酯酶活性领域。这些研究旨在优化化合物的药理学性质,并了解它们与生物靶点的相互作用(Vidaluc et al., 1995)。

抗病原体活性

- 抗病原体活性:对脲衍生物的抗病原体性质进行了重要研究,重点关注它们与细菌细胞的相互作用。这包括探索它们作为新型抗微生物剂的潜力,特别是与其抗生物膜性质相关(Limban et al., 2011)。

抗真菌和抗菌活性

- 抗真菌和抗菌活性:研究还关注脲衍生物的抗菌和抗真菌活性。这些化合物已被筛选用于对抗各种细菌和真菌,以评估它们在控制微生物生长方面的功效(Sujatha et al., 2019)。

体外研究

- 体外研究:研究包括对该化合物衍生物的体外研究,特别是它们作为癌细胞增殖和翻译起始抑制剂的作用。这些研究有助于了解这些化合物的作用机制和潜在的治疗应用(Denoyelle et al., 2012)。

凝胶化性能

- 凝胶化性能:已进行了对低分子量水凝胶剂的流变学、形态学和凝胶化性能的研究,包括脲衍生物。这项研究对于了解如何调节这些化合物的物理性质以用于各种应用至关重要(Lloyd & Steed, 2011)。

抗抽搐活性

- 抗抽搐活性:已探讨了合成的脲/硫脲衍生物的抗抽搐活性,显示它们在保护免受抽搐方面的潜在有效性。这包括分子对接研究以证明药理学结果(Thakur et al., 2017)。

属性

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2S2/c18-12-2-1-3-13(19)15(12)21-17(23)20-8-11-4-5-14(25-11)16(22)10-6-7-24-9-10/h1-7,9,16,22H,8H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKDOQBZQFTXOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)

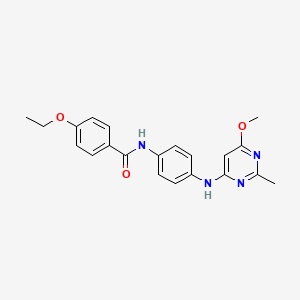

![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)

![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)

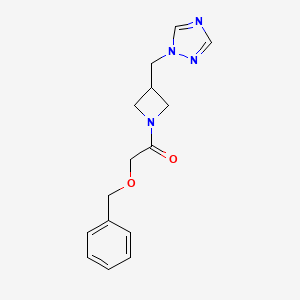

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)

![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)